carboplatin

Description

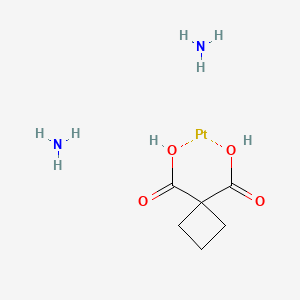

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14N2O4Pt |

|---|---|

Molecular Weight |

373.27 g/mol |

IUPAC Name |

azane;cyclobutane-1,1-dicarboxylic acid;platinum |

InChI |

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3; |

InChI Key |

DVQHYTBCTGYNNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C(=O)O)C(=O)O.N.N.[Pt] |

Synonyms |

Blastocarb Carboplat Carboplatin Carbosin Carbotec CBDCA cis-Diammine(cyclobutanedicarboxylato)platinum II Ercar JM 8 JM-8 JM8 Nealorin Neocarbo NSC 241240 NSC-241240 NSC241240 Paraplatin Paraplatine Platinwas Ribocarbo |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Carboplatin on DNA Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various malignancies, including ovarian, lung, and head and neck cancers.[1][2] Its clinical efficacy is intrinsically linked to its ability to induce DNA damage, thereby disrupting the fundamental process of DNA replication and ultimately leading to cancer cell death.[2][3] This technical guide provides a comprehensive overview of the core mechanism of action of carboplatin, with a specific focus on its impact on DNA replication. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular interactions, cellular responses, and experimental methodologies crucial for understanding and advancing platinum-based cancer therapies.

The Molecular Journey of Carboplatin: From Activation to DNA Adduction

Carboplatin's cytotoxic journey begins with its activation within the cell. Unlike its predecessor, cisplatin (B142131), carboplatin's activation, a process of aquation where the cyclobutanedicarboxylate ligand is replaced by water molecules, occurs at a significantly slower rate.[4] This slower kinetic profile contributes to its different toxicity profile compared to cisplatin.[4] Once activated, the platinum complex becomes a reactive electrophile that readily targets nucleophilic sites on the DNA, primarily the N7 position of guanine (B1146940) bases.[4]

The interaction between activated carboplatin and DNA results in the formation of various platinum-DNA adducts. These adducts are the primary lesions responsible for the drug's anticancer activity. The main types of adducts formed are:

-

Intrastrand Crosslinks: These are the most abundant type of adduct, where the platinum atom forms covalent bonds with two adjacent guanine bases (GG) or a guanine and an adjacent adenine (B156593) base (AG) on the same DNA strand.

-

Interstrand Crosslinks (ICLs): Although less frequent, ICLs are considered the most cytotoxic lesions.[2] They form a covalent bridge between two guanine bases on opposite DNA strands, effectively preventing the separation of the DNA double helix, a critical step in both replication and transcription.

-

Monoadducts: These are initial lesions where the platinum atom is bound to a single DNA base. These can subsequently be converted into the more complex and stable intrastrand or interstrand crosslinks.[4]

The formation of these adducts introduces significant distortions in the DNA structure, creating a physical impediment to the cellular machinery responsible for DNA replication and transcription.

Quantitative Analysis of Carboplatin-DNA Interactions

The kinetics of carboplatin-DNA binding and the resulting cytotoxicity are critical parameters in understanding its therapeutic window and mechanisms of resistance. The following tables summarize key quantitative data from various studies.

Table 1: Kinetics of Carboplatin-DNA Adduct Formation

| Parameter | Value | Experimental System | Reference |

| Rate of Monoadduct Formation | ~100-fold slower than cisplatin | Genomic DNA | [4] |

| Time to Maximum Adduct Levels | 24 hours | RIF-1 and CHO cells | [5] |

| Adduct Levels (in vivo) | 1.91 - 2.61 fmol/µg DNA | Peripheral blood leukocytes of patients | [6] |

| Adduct Levels (in vitro) | 14.33 fmol/µg DNA | Leukocytes exposed in vitro | [6] |

Table 2: IC50 Values of Carboplatin in Various Cancer Cell Lines

| Cell Line | Cancer Type | Exposure Time (hours) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 72 | >100 | [7] |

| 5637 | Bladder Cancer | Not Specified | 290 | [8] |

| SQUU-B | Oral Squamous Cell Carcinoma | 24 | ~300 | [9] |

| SQUU-B | Oral Squamous Cell Carcinoma | 48 | ~250 | [9] |

| SQUU-B | Oral Squamous Cell Carcinoma | 72 | ~200 | [9] |

Cellular Responses to Carboplatin-Induced DNA Damage: A Cascade of Events

The formation of carboplatin-DNA adducts triggers a complex and multifaceted cellular response, primarily orchestrated by the DNA Damage Response (DDR) network. This intricate signaling network is responsible for detecting the DNA lesions, halting cell cycle progression to allow time for repair, and initiating repair pathways. If the damage is too extensive to be repaired, the DDR can trigger programmed cell death (apoptosis).

Cell Cycle Arrest

Upon detection of carboplatin-induced DNA damage, the cell cycle is promptly arrested, predominantly in the S and G2 phases.[10] This arrest is a critical protective mechanism that prevents the cell from replicating damaged DNA, which could lead to mutations and genomic instability. The S-phase arrest is a direct consequence of the physical blockage of DNA replication machinery by the bulky platinum adducts.[10]

Activation of DNA Damage Signaling Pathways

The stalled replication forks and the structural distortions in the DNA helix are recognized by sensor proteins of the DDR pathway, such as the ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) kinases. These kinases, in turn, phosphorylate a cascade of downstream effector proteins, including CHK1 and CHK2, which are instrumental in enforcing the cell cycle checkpoints.[10]

Another critical signaling pathway activated by carboplatin-induced DNA damage is the cGAS-STING pathway.[11] Cytosolic DNA fragments, which can arise from the processing of damaged DNA, are detected by the enzyme cGAS, leading to the activation of STING (Stimulator of Interferon Genes). This activation triggers an innate immune response and can also contribute to apoptosis.[11]

Experimental Protocols for Studying Carboplatin's Mechanism of Action

A thorough understanding of carboplatin's effects on DNA replication relies on a variety of specialized experimental techniques. The following sections provide detailed methodologies for key experiments.

Detection of Carboplatin-DNA Adducts

4.1.1. Enzyme-Linked Immunosorbent Assay (ELISA)

This immunological method utilizes monoclonal antibodies that specifically recognize platinum-DNA adducts.

-

Materials:

-

Monoclonal antibody against platinum-DNA adducts (e.g., ICR4)[12]

-

DNA from treated cells or in vitro reactions

-

96-well microtiter plates

-

Coating buffer (e.g., PBS)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution (e.g., H2SO4)

-

Plate reader

-

-

Protocol:

-

Coat the wells of a 96-well plate with the DNA sample overnight at 4°C.

-

Wash the wells with PBS.

-

Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells with PBS.

-

Add the primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.

-

Wash the wells with PBS.

-

Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells with PBS.

-

Add the substrate and incubate until a color change is observed.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader. The intensity of the signal is proportional to the amount of platinum-DNA adducts.

-

4.1.2. Accelerator Mass Spectrometry (AMS)

AMS is an ultra-sensitive technique for detecting rare isotopes, such as ¹⁴C. By using ¹⁴C-labeled carboplatin, this method can precisely quantify the number of DNA adducts.[4]

-

Materials:

-

¹⁴C-labeled carboplatin

-

Cells or genomic DNA

-

DNA isolation kit

-

Graphite (B72142) targets for AMS

-

Accelerator mass spectrometer

-

-

Protocol:

-

Treat cells or genomic DNA with ¹⁴C-labeled carboplatin.

-

Isolate the DNA using a standard DNA isolation protocol.

-

Quantify the DNA concentration.

-

Convert the DNA sample into graphite by combustion and graphitization.

-

Measure the ¹⁴C/¹²C ratio in the graphite target using an accelerator mass spectrometer.

-

Calculate the number of carboplatin-DNA adducts based on the known specific activity of the ¹⁴C-carboplatin and the amount of DNA analyzed.

-

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Materials:

-

Cells treated with carboplatin

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (B145695) (for fixation)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Protocol:

-

Harvest the cells (including both adherent and floating cells) and wash with PBS.

-

Fix the cells by resuspending them in cold 70% ethanol and incubating at -20°C for at least 2 hours.[13]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[13]

-

Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Analysis of DNA Replication Stress by DNA Combing

DNA combing is a single-molecule technique that allows for the direct visualization and measurement of DNA replication dynamics, including replication fork progression and stalling.

-

Materials:

-

Cells treated with carboplatin

-

Thymidine (B127349) analogs (e.g., IdU and CldU)

-

Lysis buffer

-

Silanized coverslips

-

Stretching buffer

-

Primary antibodies against the thymidine analogs and single-stranded DNA

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

-

-

Protocol:

-

Sequentially pulse-label the cells with two different thymidine analogs (e.g., 20 minutes with IdU followed by 20 minutes with CldU) to label newly synthesized DNA.[14]

-

Lyse the cells to release the DNA.

-

Apply the DNA solution to a silanized coverslip.

-

Stretch the DNA fibers on the coverslip by slowly moving the coverslip out of the solution at a constant speed.

-

Fix the stretched DNA fibers.

-

Perform immunofluorescence staining using primary antibodies against the thymidine analogs and single-stranded DNA, followed by fluorescently labeled secondary antibodies.

-

Visualize the DNA fibers using a fluorescence microscope and measure the length of the labeled tracks to determine replication fork speed and the frequency of stalled forks.

-

Visualizing the Mechanism: Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes involved in carboplatin's mechanism of action. The following sections provide Graphviz (DOT language) scripts to generate these diagrams.

Logical Relationship of Carboplatin's Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Carboplatin-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Kinetics of carboplatin-DNA binding in genomic DNA and bladder cancer cells as determined by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of interaction products of carboplatin with DNA in vitro and in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inductively coupled plasma mass spectroscopy quantitation of platinum-DNA adducts in peripheral blood leukocytes of patients receiving cisplatin- or carboplatin-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Low-dose carboplatin reprograms tumor immune microenvironment through STING signaling pathway and synergizes with PD-1 inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sensitive detection of DNA modifications induced by cisplatin and carboplatin in vitro and in vivo using a monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. DNA replication profiling by molecular combing on single DNA fibers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Carboplatin in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, remains a cornerstone in the treatment of various solid tumors. Its cytotoxic effects are primarily attributed to its interaction with DNA, leading to the formation of adducts that obstruct DNA replication and transcription, ultimately triggering programmed cell death. However, the full spectrum of carboplatin's molecular interactions extends beyond DNA to include a complex interplay with cellular proteins, signaling pathways, and repair mechanisms. This technical guide provides a comprehensive overview of the molecular targets of carboplatin in cancer cells, detailing its mechanism of action, quantitative data on its interactions, and the experimental protocols used to elucidate these targets.

Introduction

Carboplatin was developed as an analog of cisplatin (B142131) with a more favorable toxicity profile, exhibiting reduced nephrotoxicity, neurotoxicity, and ototoxicity.[1] Its mechanism of action is similar to that of cisplatin, involving the formation of covalent adducts with DNA.[2][3] Upon entering the cell, the dicarboxylate ligand of carboplatin is slowly hydrolyzed, allowing the platinum atom to bind to nucleophilic sites on cellular macromolecules, with a strong preference for the N7 position of guanine (B1146940) and adenine (B156593) residues in DNA.[2][3] This guide delves into the specifics of these interactions, the cellular responses they elicit, and the methods used to study them.

Primary Molecular Target: Nuclear DNA

The principal molecular target of carboplatin is nuclear DNA.[2] The formation of carboplatin-DNA adducts disrupts the normal functioning of DNA, leading to cell cycle arrest and apoptosis.[3]

Formation and Types of DNA Adducts

Carboplatin forms several types of DNA adducts, with the most common being:

-

1,2-intrastrand crosslinks: These occur between adjacent purine (B94841) bases on the same DNA strand, with a preference for GG sequences, followed by AG sequences.[4]

-

1,3-intrastrand crosslinks: These form between two purine bases separated by one nucleotide.[4]

-

Interstrand crosslinks: These are formed between purine bases on opposite DNA strands.[4]

-

Monoadducts: These are initial adducts where carboplatin is bound to a single DNA base.[4]

The formation of these adducts distorts the DNA double helix, which is recognized by various cellular proteins, triggering downstream signaling pathways.[3]

Quantitative Analysis of Carboplatin-DNA Adducts

The kinetics of carboplatin-DNA adduct formation are significantly slower than those of cisplatin, which contributes to its different toxicity profile.[1] Accelerator Mass Spectrometry (AMS) has emerged as a highly sensitive technique for quantifying these adducts.

| Parameter | Value | Reference |

| Rate of monoadduct formation (in vitro) | ~100-fold slower than cisplatin | [5] |

| Peak adduct formation in cells | 24 hours post-treatment | [1] |

| Adduct levels in sensitive vs. resistant cells | Significantly higher in sensitive cells | [6] |

Non-DNA Molecular Targets

While DNA is the primary target, carboplatin also interacts with other cellular components, which can influence its efficacy and contribute to its side effects.

Plasma Proteins

In the bloodstream, carboplatin can bind to plasma proteins, primarily albumin and gamma-globulin.[7] This binding is largely reversible and occurs at a lower rate compared to cisplatin.[8][9]

| Protein | Binding Characteristics | Kinetic Data | Reference |

| Albumin | Reversible binding | Initial reaction rate constant: 0.74 M⁻¹ min⁻¹ | [7][9] |

| Gamma-globulin | Reversible binding | Initial reaction rate constant: 1.01 M⁻¹ min⁻¹ | [7] |

Cellular Uptake and Efflux Transporters

The intracellular concentration of carboplatin is regulated by membrane transporters. The copper transporter 1 (CTR1) has been identified as a key influx transporter for carboplatin, while ATP-binding cassette (ABC) transporters like ATP7A and ATP7B are involved in its efflux, contributing to drug resistance.[4]

Thiol-Containing Molecules

Carboplatin can be inactivated by reacting with thiol-containing molecules such as glutathione (B108866) (GSH) and metallothioneins.[10] Elevated levels of these molecules are a known mechanism of carboplatin resistance.

Cellular Signaling Pathways Modulated by Carboplatin

Carboplatin-induced DNA damage triggers a cascade of cellular signaling events that determine the fate of the cancer cell.

DNA Damage Response (DDR) Pathway

The distortion of the DNA helix by carboplatin adducts activates the DNA Damage Response (DDR) pathway. Key proteins such as ATR, CHK1, and γH2AX are phosphorylated, leading to cell cycle arrest to allow for DNA repair.[6][11] If the damage is too extensive, the DDR pathway can signal for apoptosis.

Apoptosis Pathway

If DNA repair is unsuccessful, carboplatin-induced damage leads to apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3, as well as modulation of Bcl-2 family proteins.[12][13]

Experimental Protocols

A variety of experimental techniques are employed to study the molecular targets of carboplatin.

Cytotoxicity Assays (MTT, XTT, Crystal Violet)

These colorimetric assays are used to determine the half-maximal inhibitory concentration (IC50) of carboplatin in cancer cell lines, providing a measure of its cytotoxic potency.

Experimental Workflow:

IC50 Values of Carboplatin in Various Human Cancer Cell Lines:

| Cell Line | Cancer Type | IC50 (µM) | Assay | Exposure Time (h) | Reference |

| A2780 | Ovarian | 17 ± 6.010 | MTT | 72 | [14] |

| SKOV3 | Ovarian | 100 ± 4.375 | MTT | 72 | [14] |

| TOV3041G | Ovarian | Varies | Clonogenic | - | [13] |

| TOV112D | Ovarian | Varies | Clonogenic | - | [13] |

| OV866(2) | Ovarian | 30 | Clonogenic | - | [13] |

| OV90 | Ovarian | 30 | Clonogenic | - | [13] |

| UT-OC-3 | Ovarian | 0.5-1.6 µg/mL | Clonogenic | - | [15] |

| UT-OC-5 | Ovarian | 0.5-1.6 µg/mL | Clonogenic | - | [15] |

| SK-OV-3 | Ovarian | 0.5-1.6 µg/mL | Clonogenic | - | [15] |

| UM-EC-1 | Endometrial | 0.096-1.20 µg/mL | Clonogenic | - | [16] |

| UM-EC-2 | Endometrial | 0.096-1.20 µg/mL | Clonogenic | - | [16] |

| MCF-7 | Breast | Varies | MTT | 72 | [16] |

Quantification of Carboplatin-DNA Adducts by Accelerator Mass Spectrometry (AMS)

AMS is a highly sensitive method for quantifying [¹⁴C]-labeled carboplatin-DNA adducts.

Protocol Outline:

-

Treat cells with [¹⁴C]-carboplatin.

-

Isolate genomic DNA.

-

Prepare graphite (B72142) targets from the DNA samples.

-

Measure the ¹⁴C content using an accelerator mass spectrometer.

-

Calculate the number of adducts per nucleotide.

Identification of Protein Targets by Mass Spectrometry

Mass spectrometry-based proteomics can identify proteins that are covalently modified by carboplatin.

Protocol Outline:

-

Treat cells or protein extracts with carboplatin.

-

Separate proteins by gel electrophoresis or liquid chromatography.

-

Digest proteins into peptides (e.g., with trypsin).

-

Analyze peptides by LC-MS/MS.

-

Identify carboplatin-modified peptides by searching for the characteristic mass shift.

Genome-wide Mapping of Carboplatin-DNA Adducts by ChIP-seq

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be adapted to map the genomic locations of carboplatin-DNA adducts.

Protocol Outline:

-

Crosslink protein-DNA complexes in carboplatin-treated cells.

-

Sonically shear the chromatin.

-

Immunoprecipitate DNA fragments containing carboplatin adducts using an antibody that recognizes these adducts.

-

Reverse crosslinks and purify the DNA.

-

Prepare a sequencing library and perform high-throughput sequencing.

-

Align reads to the genome to identify regions enriched for carboplatin adducts.

Conclusion

The molecular landscape of carboplatin's activity in cancer cells is multifaceted. While DNA remains its primary and most critical target, a comprehensive understanding of its interactions with other cellular components and its influence on various signaling pathways is essential for optimizing its therapeutic use, overcoming resistance, and developing novel combination strategies. The experimental approaches detailed in this guide provide the necessary tools for researchers and drug developers to further unravel the complex mechanisms of this important anticancer agent.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. scielo.br [scielo.br]

- 3. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 4. Molecular Mechanisms of Resistance and Toxicity Associated with Platinating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coordinated protein modules define DNA damage responses to carboplatin at single cell resolution in human ovarian carcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the effects of cisplatin and carboplatin on cell cycle progression and DNA damage response activation in DNA polymerase eta-deficient human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proteins associated with Cisplatin resistance in ovarian cancer cells identified by quantitative proteomic technology and integrated with mRNA expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Protein-Binding Behavior of Platinum Anticancer Drugs in Blood Revealed by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of HN-3 cell apoptosis induced by carboplatin: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of carboplatin injection on Bcl-2 protein expression and apoptosis induction in Raji cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Carboplatin-resistance-related DNA damage repair prognostic gene signature and its association with immune infiltration in breast cancer [frontiersin.org]

- 15. Carboplatin-paclitaxel- and carboplatin-docetaxel-induced cytotoxic effect in epithelial ovarian carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative evaluation of cisplatin and carboplatin sensitivity in endometrial adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Carboplatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, represents a significant advancement in the treatment of various cancers, including ovarian, lung, head and neck, and brain tumors.[1] Its development was driven by the need to mitigate the severe toxicities associated with its predecessor, cisplatin (B142131), while retaining potent antitumor activity. This guide provides a comprehensive overview of the chemical structure and reactivity of carboplatin, offering insights into its mechanism of action, stability, and interactions with biological macromolecules. Detailed experimental protocols and quantitative data are presented to support a deeper understanding of its chemical behavior.

Chemical Structure of Carboplatin

Carboplatin, with the IUPAC name cis-diammine(cyclobutane-1,1-dicarboxylate-O,O')platinum(II), is a platinum(II) coordination complex.[1] Its central platinum atom is coordinated in a square planar geometry to two ammonia (B1221849) (NH₃) ligands and a bidentate cyclobutane-1,1-dicarboxylate (B1232482) (CBDCA) ligand.[1][2] The chemical formula for carboplatin is C₆H₁₂N₂O₄Pt, and its molecular weight is approximately 371.25 g/mol .[3]

The CBDCA ligand is a key structural feature that differentiates carboplatin from cisplatin, where two chloride ions act as the leaving groups. This bidentate carboxylate ligand forms a more stable chelate ring with the platinum center, which profoundly influences the drug's reactivity and toxicity profile.[4]

Below is a two-dimensional representation of the chemical structure of carboplatin.

Reactivity of Carboplatin

The anticancer activity of carboplatin is intrinsically linked to its chemical reactivity, particularly its ability to form adducts with DNA. This reactivity is governed by the lability of the CBDCA ligand and the subsequent interaction of the activated platinum species with nucleophilic sites on DNA.

Aquation: The Activation Pathway

Carboplatin itself is a prodrug and requires activation to exert its cytotoxic effects. The activation process, known as aquation, involves the slow displacement of the bidentate CBDCA ligand by water molecules. This reaction is significantly slower than the aquation of cisplatin, which accounts for carboplatin's reduced toxicity and different pharmacokinetic profile.[5]

The aquation of carboplatin proceeds in a stepwise manner, ultimately forming the highly reactive diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. This charged species is a potent electrophile that readily reacts with nucleophiles.

DNA Binding and Cross-linking

The activated diaqua species of carboplatin is the primary effector of its anticancer activity. It readily forms covalent bonds with the nitrogen atoms of purine (B94841) bases in DNA, with a strong preference for the N7 position of guanine (B1146940) and adenine.

This binding leads to the formation of various DNA adducts, including:

-

1,2-intrastrand cross-links: The most common type of adduct, where the platinum atom links two adjacent guanine bases on the same DNA strand.

-

1,3-intrastrand cross-links: Linking of two guanine bases separated by an intervening nucleotide.

-

Interstrand cross-links: Formation of a link between two guanine bases on opposite DNA strands.

-

DNA-protein cross-links: Covalent binding of the platinum complex to both DNA and a protein.

These DNA adducts distort the helical structure of DNA, which subsequently inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[2]

Quantitative Data on Reactivity

The reactivity of carboplatin and its interaction with biomolecules have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of Carboplatin

| Parameter | Value | Reference |

| Plasma protein binding | Not bound | [5] |

| Initial half-life (α) | 1.1 - 2.0 hours | [5] |

| Post-distribution half-life (β) | 2.6 - 5.9 hours | [5] |

| Total body clearance | 4.4 L/hour | [5] |

Table 2: Stability Constants of Carboplatin Complexes

| Complex | Stability Constant (M⁻¹) | Reference |

| Carboplatin-p-4-sulfocalix[6]arene (1:1) | 5.3 x 10⁴ | [7] |

| Carboplatin-p-4-sulfocalix[4]arene (1:1) | 9.8 x 10⁴ | [7] |

Experimental Protocols

A variety of experimental techniques are employed to study the chemical structure and reactivity of carboplatin. Below are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Stability Studies

Objective: To determine the stability of carboplatin in various solutions and to monitor its aquation over time.

Methodology:

-

Prepare a standard solution of carboplatin in a suitable solvent (e.g., water or saline).

-

Incubate the solution under controlled conditions (temperature, pH).

-

At specific time intervals, inject an aliquot of the solution into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable buffer.

-

Detect the elution of carboplatin and its degradation products using a UV detector at an appropriate wavelength (e.g., 230 nm).

-

Quantify the peak areas to determine the concentration of intact carboplatin over time, allowing for the calculation of degradation kinetics.

In Vitro DNA Binding Assay

Objective: To investigate the interaction of carboplatin with DNA and characterize the formation of DNA adducts.

Methodology:

-

Incubate purified DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence) with carboplatin at a defined molar ratio in a suitable buffer.

-

Allow the reaction to proceed for a specific time at 37°C.

-

Stop the reaction by methods such as ethanol (B145695) precipitation of the DNA.

-

To analyze the type of adducts, the DNA can be subjected to enzymatic digestion (e.g., using nucleases and phosphatases) to break it down into individual nucleotides and platinum-containing adducts.

-

The resulting mixture can be analyzed by techniques such as HPLC coupled with mass spectrometry (HPLC-MS) to identify and quantify the different DNA adducts formed.

Conclusion

Carboplatin's unique chemical structure, characterized by the stable bidentate cyclobutane-1,1-dicarboxylate ligand, dictates its reactivity and favorable clinical profile. Its slower aquation rate compared to cisplatin leads to reduced toxicity, while the formation of the same active diaqua species ensures potent antitumor activity through the formation of cytotoxic DNA adducts. A thorough understanding of its chemical properties, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of platinum-based anticancer drugs and the optimization of existing therapeutic regimens. This guide provides a foundational resource for researchers and professionals dedicated to advancing cancer chemotherapy.

References

- 1. Carboplatin - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Carboplatin | C6H12N2O4Pt | CID 10339178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. Carboplatin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

in vitro cytotoxicity of carboplatin in different cell lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin (B1684641) is a second-generation platinum-based chemotherapeutic agent integral to the treatment of various malignancies, including ovarian, lung, breast, and head and neck cancers.[1][2] Its primary mechanism of action involves the formation of platinum-DNA adducts, which impede DNA replication and transcription, culminating in cell cycle arrest and programmed cell death (apoptosis).[1][2][3] The evaluation of carboplatin's cytotoxic effects in vitro is a cornerstone of preclinical research, facilitating the understanding of its efficacy and the mechanisms underlying drug resistance. This guide provides a detailed overview of carboplatin's in vitro cytotoxicity, presenting quantitative data, comprehensive experimental protocols, and a depiction of the key signaling pathways that mediate its anticancer activity.

Data Presentation: Carboplatin IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a cytotoxic agent. IC50 values for carboplatin can exhibit significant variation depending on the cell line, assay method, and exposure duration.[4] The following table summarizes a selection of published IC50 values for carboplatin across various human cancer cell lines.

| Cell Line | Cancer Type | Assay Method | Exposure Time | IC50 Value (µM) |

| OVCAR-3 | Ovarian Cancer | MTT | 48 hours | 84.37[1] |

| SKOV-3 | Ovarian Cancer | Caspase-3/7 | 72 hours | 3.9 ± 0.5[1] |

| SKOV3 | Ovarian Cancer | MTT | 72 hours | 100 ± 4.375[5] |

| A2780 | Ovarian Cancer | MTT | 72 hours | 17 ± 6.010[5] |

| A549 | Lung Cancer | SRB | 72 hours | 136 ± 31.6[1] |

| A549 | Lung Cancer | Not Specified | 72 hours | 131.80[1] |

| MCF-7 | Breast Cancer | Not Specified | 72 hours | > 26.95 (approx.) |

| MCF-7 | Breast Cancer | MTT | 24 hours | > 100[6] |

| K562 | Myelogenous Leukemia | MTT | 24 hours | > 100[6] |

| HT-29 | Colon Adenocarcinoma | MTT | 24 hours | > 100[6] |

| PC-3 | Prostate Cancer | Not Specified | Not Specified | Resistant (Dies from necrosis)[7] |

| LNCaP | Prostate Cancer | Not Specified | Not Specified | Resistant (Dies from necrosis)[7] |

| HeLa | Cervical Carcinoma | Not Specified | Not Specified | Sensitive (Apoptosis)[7] |

| RL95-2 | Endometrial Adenocarcinoma | Clonogenic | Not Specified | ~0.24 - 3.06 |

| KLE | Endometrial Adenocarcinoma | Clonogenic | Not Specified | ~0.24 - 3.06 |

Note: IC50 values can be influenced by specific experimental conditions and may vary between studies. Some values were converted from µg/ml for consistency.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental for in vitro studies. Below are detailed protocols for key assays used to evaluate the efficacy of carboplatin.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

Carboplatin stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.

-

Carboplatin Treatment: Prepare serial dilutions of carboplatin in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various carboplatin dilutions. Include untreated control wells containing medium only.[1][3]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[1][3]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

-

Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[3]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[3]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures cell viability. The key difference is that the cleavage of XTT by metabolically active cells produces a water-soluble formazan product, eliminating the need for a solubilization step.

Materials:

-

XTT labeling mixture (XTT and an electron-coupling reagent)[1]

-

Complete cell culture medium

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow the same procedures as for the MTT assay (Steps 1-3).[1]

-

XTT Addition: After the treatment incubation, add 50 µL of the XTT labeling mixture to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator.

-

Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Crystal Violet Assay

This assay is a simple method for quantifying the number of adherent cells by staining the DNA and proteins of cells fixed to the plate.

Materials:

-

Crystal violet solution (0.5% in 20% methanol)[1]

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde)[1]

-

Solubilization solution (e.g., 10% acetic acid or 1% SDS)[1]

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Follow the same procedures as for the MTT assay (Steps 1-3).

-

Fixation: Discard the medium and gently wash the cells with PBS. Add 100 µL of fixative solution to each well and incubate for 15-20 minutes at room temperature.

-

Staining: Remove the fixative and add 100 µL of crystal violet solution to each well. Incubate for 20-30 minutes at room temperature.

-

Washing: Gently wash the plate with water to remove excess stain and allow it to air dry completely.

-

Solubilization: Add 100 µL of solubilization solution to each well and shake the plate for 15-20 minutes to dissolve the stain.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of cells. Calculate cell survival as a percentage of the untreated control.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[3]

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit[8]

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of carboplatin for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[3]

-

Staining: Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.[3][8]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[3]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Mandatory Visualizations

Caption: General experimental workflow for colorimetric in vitro cytotoxicity assays.

Caption: Carboplatin-induced apoptosis signaling pathways.

Signaling Pathways in Carboplatin-Induced Cytotoxicity

Carboplatin exerts its cytotoxic effects through a complex network of signaling events, primarily initiated by DNA damage.

1. DNA Damage and Cell Cycle Arrest: Upon entering a cancer cell, the stable carboplatin molecule is hydrolyzed into its active, aquated form.[2] This activated platinum species then binds to the N7 positions of purine (B94841) bases (adenine and guanine) in the DNA, forming intra-strand and inter-strand crosslinks.[2] This distortion of the DNA helix obstructs critical cellular processes like replication and transcription.[1][2] The resulting DNA damage is recognized by cellular surveillance mechanisms, leading to the activation of tumor suppressor proteins like p53.[2] Activated p53 can trigger a halt in the cell cycle, often at the G2/M checkpoint, to allow time for DNA repair.[2] If the damage is too extensive to be repaired, the cell is directed towards apoptosis.[2]

2. Induction of Apoptosis: Carboplatin-induced apoptosis proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic (Mitochondrial) Pathway: This is the primary route for carboplatin-induced apoptosis. DNA damage signals lead to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.[9] Cytoplasmic cytochrome c then binds with Apaf-1 to form the apoptosome, which activates the initiator caspase-9.[10]

-

Extrinsic Pathway Crosstalk: While less dominant, signals from DNA damage can also lead to the activation of the initiator caspase-8, a key component of the extrinsic pathway.[10][11]

-

Executioner Caspases: Both activated caspase-9 and caspase-8 converge to activate the executioner caspase-3.[10] Caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which dismantles the cell and leads to the characteristic morphological changes of apoptosis.[10]

3. Role of Reactive Oxygen Species (ROS) and Other Pathways: Carboplatin treatment can induce oxidative stress, leading to an accumulation of reactive oxygen species (ROS).[12] This increase in ROS can further contribute to mitochondrial damage and promote apoptosis.[12] Studies have also shown that carboplatin can inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation, thereby contributing to its anti-cancer effects in ovarian cancer cells.[13] In some cell types, an initial excessive generation of cytosolic Ca2+ has been observed, preceding mitochondrial depolarization and oxidative stress.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Carboplatin? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines | MDPI [mdpi.com]

- 5. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Carboplatin-induced cell death in model prostate cancer systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effective sequential combined therapy with carboplatin and a CDC7 inhibitor in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanism of HN-3 cell apoptosis induced by carboplatin: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of HN‑3 cell apoptosis induced by carboplatin: Combination of mitochondrial pathway associated with Ca2+ and the nucleus pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative stress induced by carboplatin promotes apoptosis and inhibits migration of HN-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Influence of carboplatin on the proliferation and apoptosis of ovarian cancer cells through mTOR/p70s6k signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Role of Carboplatin in Inducing DNA Cross-links

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various solid tumors, including ovarian, lung, and testicular cancers.[1][2][3] Its cytotoxic efficacy is fundamentally rooted in its ability to form covalent adducts with nuclear DNA, leading to the creation of DNA cross-links.[1][4] These lesions physically obstruct critical cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][5][6][7] Unlike its predecessor, cisplatin, carboplatin exhibits a more favorable toxicity profile, primarily due to its slower aquation rate and reduced reactivity with plasma proteins.[5][6] This guide provides a comprehensive technical overview of the molecular mechanisms of carboplatin-induced DNA cross-linking, the cellular responses to this damage, and the experimental methodologies used to study these phenomena.

Molecular Mechanism of Action

The anti-cancer activity of carboplatin is a multi-step process that begins with its entry into the cell and culminates in the formation of cytotoxic DNA lesions.

Cellular Uptake and Activation

Carboplatin enters the cell and, once inside, undergoes a crucial activation step known as aquation or hydrolysis.[1][5][6] In the low-chloride intracellular environment, the stable cyclobutanedicarboxylate ligand is slowly replaced by water molecules, forming a reactive, positively charged platinum complex.[1] This aquation process occurs at a significantly slower rate than for cisplatin, which is a key factor in carboplatin's distinct pharmacological properties.[5][6]

DNA Binding and Adduct Formation

The activated carboplatin species is a potent electrophile that readily attacks nucleophilic sites on DNA, primarily the N7 position of purine (B94841) bases, particularly guanine.[1][5] This initial reaction forms a monoadduct, a single covalent bond between the platinum atom and a DNA base.[8][9] This monoadduct is a precursor that can then react with a second base to form a more stable and cytotoxic diadduct, or cross-link.[8]

The primary types of DNA adducts formed by carboplatin are:

-

Intrastrand Cross-links: These are the most abundant type of lesion, linking two adjacent bases on the same strand of DNA. The most common are 1,2-d(GpG) adducts, followed by 1,2-d(ApG) adducts.[7][10]

-

Interstrand Cross-links (ICLs): These are less frequent but are considered the most cytotoxic lesions.[1] They form a covalent bridge between bases on opposite DNA strands, preventing strand separation which is essential for replication and transcription.[1][5]

-

DNA-Protein Cross-links: Carboplatin can also form cross-links between DNA and nearby proteins, although to a lesser extent than cisplatin.[5]

The formation of these adducts, especially ICLs, introduces significant structural distortions into the DNA double helix, which are recognized by the cell's damage surveillance machinery.[6][11]

References

- 1. scielo.br [scielo.br]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Correlation of Platinum Cytotoxicity to Drug-DNA Adduct Levels in a Breast Cancer Cell Line Panel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. droracle.ai [droracle.ai]

- 7. imrpress.com [imrpress.com]

- 8. A microdosing approach for characterizing formation and repair of carboplatin–DNA monoadducts and chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of carboplatin-DNA binding in genomic DNA and bladder cancer cells as determined by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Carboplatin? [synapse.patsnap.com]

Initial Studies of Carboplatin in Ovarian and Lung Cancer: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, emerged as a pivotal development in cancer therapy, offering a comparable efficacy profile to its predecessor, cisplatin, but with a significantly more favorable toxicity profile.[1][2] Developed in the 1970s and approved for medical use in 1989, its initial clinical investigations in the 1980s laid the groundwork for its widespread use in the treatment of various malignancies, most notably ovarian and lung cancers.[3] This technical guide provides a comprehensive overview of the foundational clinical studies of carboplatin in these two cancer types, detailing the experimental protocols, quantitative outcomes, and the early understanding of its mechanism of action.

Core Mechanism of Action

The primary mechanism of action of carboplatin involves its interaction with DNA.[4] Upon entering the cell, the dicarboxylate ligand of carboplatin is slowly replaced by water molecules in a process called aquation.[5] This activation step allows the platinum atom to form covalent bonds, primarily with the N7 position of guanine (B1146940) and adenine (B156593) bases in the DNA.[5] This binding leads to the formation of intrastrand and interstrand DNA crosslinks, which distort the DNA helix, inhibit DNA replication and transcription, and ultimately trigger cell death (apoptosis).[5][6] Unlike cisplatin, carboplatin's slower aquation rate results in a longer half-life and a different toxicity profile.[3][7]

Signaling Pathways Involved in Carboplatin's Cytotoxic Effects

The DNA damage induced by carboplatin adducts activates a cascade of cellular signaling pathways. While the complete picture was not fully elucidated in the earliest studies, the fundamental pathways were understood to involve DNA damage recognition and the initiation of apoptosis.

Initial Clinical Trials in Ovarian Cancer

The initial clinical development of carboplatin in ovarian cancer focused on establishing its safety, determining the optimal dose, and evaluating its efficacy as a single agent, particularly in patients who had been previously treated with other chemotherapies.

Phase I Studies

One of the seminal Phase I studies was conducted at the Royal Marsden Hospital between 1981 and 1984. This study was crucial in defining the dose-limiting toxicities and establishing a method for individualized dosing.

-

Objective: To establish a formula for carboplatin dosing based on renal function to achieve a target plasma area under the curve (AUC), thereby standardizing systemic exposure and minimizing inter-patient variability in toxicity.[8][9]

-

Patient Population: Patients with various solid tumors, including ovarian carcinoma, with a range of glomerular filtration rates (GFR).[10]

-

Methodology: A retrospective analysis of carboplatin pharmacokinetics in 18 patients was used to derive a dosage formula. This formula, Dose (mg) = target AUC x (GFR + 25), was then prospectively evaluated in 31 patients. The target AUC was escalated from 3 to 8 mg/mL/min.[8][9]

-

Key Assessments: Pharmacokinetic sampling to determine carboplatin plasma clearance, monitoring of hematological parameters (platelets and neutrophils) to assess myelosuppression, and monitoring of renal function (GFR).[8]

Phase II Studies

Following the establishment of a recommended dose and schedule, Phase II trials were initiated to evaluate the antitumor activity of single-agent carboplatin in patients with advanced ovarian cancer.

-

Objective: To assess the efficacy and safety of single-agent carboplatin in a large cohort of patients with advanced ovarian cancer.[11]

-

Patient Population: 260 patients with advanced ovarian carcinoma, including those who were previously untreated and those who had received prior chemotherapy (with or without cisplatin).[11]

-

Methodology: Carboplatin was administered intravenously at an initial dose of 320-400 mg/m². The treatment was repeated every 4 weeks.[11]

-

Key Assessments: Tumor response was evaluated using standard criteria. Toxicity was graded according to World Health Organization (WHO) criteria.[11]

Quantitative Data from Initial Ovarian Cancer Studies

| Study Phase | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Key Dose-Limiting Toxicities | Reference |

| Phase I | Solid Tumors (including Ovarian) | Dose escalation to determine MTD | Not the primary endpoint | Thrombocytopenia, Leukopenia | [10] |

| Phase II | Advanced Ovarian Cancer (untreated) | 320-400 mg/m² every 4 weeks | 51% | Myelosuppression | [11] |

| Phase II | Advanced Ovarian Cancer (cisplatin-pretreated, non-refractory) | 320-400 mg/m² every 4 weeks | 26% | Myelosuppression | [11] |

| Phase II | Advanced Ovarian Cancer (cisplatin-pretreated, refractory) | 320-400 mg/m² every 4 weeks | 4% | Myelosuppression | [11] |

Initial Clinical Trials in Lung Cancer

The investigation of carboplatin in lung cancer also began with Phase I and II trials to determine its safety and efficacy, both as a single agent and in combination with other chemotherapy drugs.

Phase I Studies

Early Phase I trials in non-small cell lung cancer (NSCLC) often explored carboplatin in combination with newer agents like paclitaxel (B517696) to identify safe and effective dose levels for further investigation.

-

Objective: To determine the maximum tolerated doses (MTD) and safety of carboplatin and paclitaxel in patients with advanced, non-resectable NSCLC.[12]

-

Patient Population: Patients with advanced (Stage IIIB and IV) non-resectable NSCLC.[12]

-

Methodology: Paclitaxel was administered as a 3-hour intravenous infusion, followed by a 30-minute infusion of carboplatin. Patients were enrolled in seven dose-escalation cohorts with paclitaxel doses ranging from 135 to 225 mg/m² and carboplatin doses from 250 to 400 mg/m².[12]

-

Key Assessments: Dose-limiting toxicities were monitored to determine the MTD. Tumor response was assessed to evaluate preliminary efficacy.[12]

Phase II Studies

Phase II studies were designed to further evaluate the efficacy of carboplatin, both as a single agent and in combination regimens, in previously untreated patients with NSCLC.

-

Objective: To evaluate the response rate of single-agent carboplatin in patients with NSCLC who had not received prior chemotherapy.[13]

-

Patient Population: 51 patients with advanced NSCLC.[13]

-

Methodology: Carboplatin was administered intravenously at a dose of 390 mg/m² every 4 weeks.[13]

-

Key Assessments: Tumor response was the primary endpoint. Toxicity was also monitored.[13]

Quantitative Data from Initial Lung Cancer Studies

| Study Phase | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Key Dose-Limiting Toxicities | Reference |

| Phase I (Combination) | Advanced NSCLC | Carboplatin 250-400 mg/m² + Paclitaxel 135-225 mg/m² | Dose-dependent (12% in lower doses, 50% in higher doses) | Neutropenia (anticipated) | [12] |

| Phase II (Single Agent) | Advanced NSCLC | 390 mg/m² every 4 weeks | 20% | Myelosuppression | [13] |

| Phase II (Combination) | Advanced NSCLC | Carboplatin 150 mg/m² (days 1&5) + Etoposide 140 mg/m² (days 2,3,4) | 26.7% | Myelosuppression | [13] |

Conclusion

The initial clinical studies of carboplatin for ovarian and lung cancer were instrumental in establishing it as a cornerstone of modern chemotherapy. These early trials meticulously defined its safety profile, with myelosuppression, particularly thrombocytopenia, being the primary dose-limiting toxicity.[1][10] The development of the Calvert formula for individualized dosing based on renal function was a significant advancement that allowed for more precise and safer administration of the drug.[8][9] The Phase II studies demonstrated carboplatin's significant antitumor activity, both as a single agent and in combination with other cytotoxic drugs. These foundational investigations paved the way for subsequent large-scale Phase III trials that solidified carboplatin's role in the standard of care for ovarian and lung cancer, a position it continues to hold today. The data and protocols from these initial studies remain a valuable resource for researchers and clinicians in the ongoing effort to optimize cancer treatment.

References

- 1. Carboplatin. A preliminary review of its pharmacodynamic and pharmacokinetic properties and therapeutic efficacy in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carboplatin in the first-line chemotherapy of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase II trial of single agent carboplatin followed by dose-intense paclitaxel, followed by maintenance paclitaxel therapy in stage IV ovarian, fallopian tube, and peritoneal cancers: a Southwest Oncology Group trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. news-medical.net [news-medical.net]

- 7. Clinical pharmacokinetics of carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carboplatin dosage: prospective evaluation of a simple formula based on renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. Phase I studies with carboplatin at the Royal Marsden Hospital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A multicenter phase II study of carboplatin in advanced ovarian carcinoma: final report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase I study of carboplatin and paclitaxel in non-small cell lung cancer: a University of Colorado Cancer Center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phase II studies with carboplatin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolysis and Activation Mechanism of Carboplatin in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carboplatin (B1684641), a second-generation platinum-based chemotherapeutic agent, is a cornerstone in the treatment of various malignancies. Its efficacy is intrinsically linked to its activation within the cellular environment, a process initiated by hydrolysis. This technical guide provides a comprehensive overview of the core mechanisms governing carboplatin's transformation in aqueous solutions, from its initial hydrolysis to its ultimate interaction with DNA. This document details the biphasic hydrolysis pathway, the influence of environmental factors such as pH and chloride concentration, and the subsequent formation of reactive aqua species that lead to the cytotoxic DNA adducts. Quantitative kinetic and thermodynamic data are presented in structured tables for comparative analysis. Furthermore, detailed experimental protocols for studying these processes are provided, alongside visual representations of the key pathways and workflows to facilitate a deeper understanding of carboplatin's mode of action.

Introduction

Carboplatin, cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), was developed as an analog of cisplatin (B142131) with a more favorable toxicity profile, particularly reduced nephrotoxicity.[1] The key structural difference lies in the substitution of cisplatin's two chloride leaving groups with a bidentate cyclobutane-1,1-dicarboxylate (B1232482) (CBDCA) ligand.[1] This substitution renders carboplatin more stable and less reactive in the bloodstream, minimizing off-target interactions. However, for carboplatin to exert its anticancer effect, the CBDCA ligand must be displaced to allow the platinum center to bind to its pharmacological target, DNA. This activation process is primarily achieved through hydrolysis in the low-chloride intracellular environment.[1]

The Hydrolysis and Activation Pathway of Carboplatin

The activation of carboplatin is a multi-step process that begins with the hydrolysis of the CBDCA ligand. This process is significantly slower than the hydrolysis of cisplatin, which accounts for the differences in their reactivity and toxicity.[1]

Biphasic Hydrolysis Mechanism

The hydrolysis of carboplatin in an aqueous solution proceeds through a biphasic mechanism.[2][3]

-

Ring-Opening: The first step involves the opening of the chelate ring formed by the CBDCA ligand. One of the carboxylate groups detaches from the platinum center, and a water molecule coordinates to the platinum, forming a monoaquated intermediate. This is generally considered the rate-limiting step in neutral conditions.[3]

-

Ligand Dissociation: The second phase involves the complete loss of the CBDCA ligand and the coordination of a second water molecule, resulting in the formation of the active diaqua species, cis-[Pt(NH₃)₂(H₂O)₂]²⁺. This is the same reactive species generated from cisplatin hydrolysis.[1][3]

Formation of DNA Adducts

Once activated, the diaqua species of carboplatin readily reacts with nucleophilic sites on DNA, primarily the N7 position of guanine (B1146940) and adenine (B156593) bases. This leads to the formation of various platinum-DNA adducts, including:

-

Intrastrand crosslinks: The most common type of adduct, where the platinum atom links two adjacent bases on the same DNA strand.

-

Interstrand crosslinks: Linkages between bases on opposite DNA strands.

-

DNA-protein crosslinks: Covalent bonds between the platinum complex and cellular proteins.

These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.[4]

Quantitative Data on Carboplatin Hydrolysis

The rate of carboplatin hydrolysis is influenced by several factors, including temperature, pH, and the concentration of nucleophiles.

Kinetic Data

The hydrolysis of carboplatin is a slow process, with a wide range of reported pseudo-first-order rate constants (k₁) at 37°C, from approximately 5 x 10⁻⁷ s⁻¹ to less than 10⁻⁹ s⁻¹. This variability can be attributed to differing experimental conditions, particularly the total drug concentration, as carboplatin can form dimers in solution which are more resistant to hydrolysis.

| Parameter | Value | Conditions | Reference |

| Activation Barrier (Water Hydrolysis) | 30 kcal/mol | Computational (DFT) | [1][2][5] |

| Activation Barrier (Acid-Catalyzed) | 21 kcal/mol | Computational (DFT) | [1][2][5] |

| Pseudo-first-order rate constant (k₁) | 5 x 10⁻⁷ s⁻¹ | 37°C, 110 µM ¹⁵N-labeled carboplatin, [¹H, ¹⁵N] HSQC NMR | [6] |

| Pseudo-first-order rate constant (k₁) | < 10⁻⁹ s⁻¹ | 37°C, 20 mM carboplatin, ¹H NMR | [6] |

| Pseudo-first-order rate constant (k₁) for reaction with Chloride | 7.7 x 10⁻⁷ s⁻¹ | pH 7, 37°C | [6] |

| Pseudo-first-order rate constant (k₁) for reaction with Phosphate | 4.3 ± 0.2 x 10⁻⁷ s⁻¹ | pH 7, 37°C | [6] |

| Pseudo-first-order rate constant (k₁) for reaction with Carbonate | 2.04 ± 0.81 x 10⁻⁶ s⁻¹ | 24 mM carbonate buffer, pH 7.5, 37°C | [6] |

Stability Data

The stability of carboplatin in solution is a critical factor for its clinical administration. Studies have shown that its stability is dependent on the concentration and the composition of the infusion solution.

| Concentration | Infusion Solution | Storage Conditions | Stability | Reference |

| 0.5 mg/mL | 0.9% Sodium Chloride | Room Temperature | 3 days | [7] |

| 2.0 mg/mL | 0.9% Sodium Chloride | Room Temperature | 5 days | [7] |

| 4.0 mg/mL | 0.9% Sodium Chloride | Room Temperature | 7 days | [7] |

| 0.5, 2.0, 4.0 mg/mL | 0.9% Sodium Chloride | Refrigerated (4°C) | At least 7 days | [7] |

| 0.2 mg/mL | 5% Dextrose | Room Temperature | 24 hours | [8][9] |

| 0.02 mg/mL | 5% Dextrose | Room Temperature | Stability not proven | [8][9] |

Experimental Protocols

The study of carboplatin hydrolysis and activation employs various analytical techniques. Below are outlines of common experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Stability Studies

HPLC is a widely used method to quantify the concentration of carboplatin and its degradation products over time.

-

Instrumentation: An HPLC system equipped with a UV detector is typically used.

-

Column: A C18 reversed-phase column (e.g., Eclipse-XDB C18, 4.6 × 150 mm, 5 µm) is commonly employed.[8][9]

-

Mobile Phase: An isocratic mobile phase, such as a mixture of water and methanol (B129727) (e.g., 98:2 v/v), is often used.[8][9]

-

Detection: UV detection is performed at a wavelength of 230 nm, where carboplatin exhibits a characteristic absorbance.[4][10][11]

-

Procedure:

-

Prepare carboplatin solutions of known concentrations in the desired aqueous medium (e.g., water, saline, dextrose solution).

-

Incubate the solutions under controlled conditions (e.g., temperature, light exposure).

-

At specified time intervals, withdraw aliquots of the solutions.

-

Inject the aliquots into the HPLC system.

-

Quantify the carboplatin peak area and compare it to a standard calibration curve to determine the remaining concentration.

-

Stability is often defined as the retention of at least 95% of the initial concentration.[12]

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Mechanistic Studies

¹H NMR spectroscopy can be used to monitor the hydrolysis of carboplatin by observing changes in the chemical shifts of the protons on the CBDCA ligand and the ammine groups.

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: Dissolve carboplatin in a deuterated solvent (e.g., D₂O) or in an aqueous buffer prepared in a mixture of H₂O and D₂O (e.g., 90:10).[13]

-

Procedure:

-

Acquire an initial ¹H NMR spectrum of the carboplatin solution.

-

Incubate the sample under the desired conditions (e.g., varying pH or temperature).

-

Acquire subsequent spectra at regular time intervals.

-

Monitor the disappearance of the proton signals corresponding to the intact carboplatin and the appearance of new signals corresponding to the hydrolysis products.

-

The rate of hydrolysis can be determined by integrating the relevant peaks and fitting the data to a kinetic model.

-

Accelerator Mass Spectrometry (AMS) for DNA Adduct Quantification

AMS is an ultra-sensitive technique for quantifying the formation of carboplatin-DNA adducts, particularly when using ¹⁴C-labeled carboplatin.

-

Instrumentation: An accelerator mass spectrometer.

-

Procedure:

-

Incubate cells or isolated DNA with ¹⁴C-labeled carboplatin.[14][15]

-

After the desired incubation time, isolate the genomic DNA.[16]

-

Purify the DNA to remove any unbound carboplatin.[16]

-

The DNA sample is then converted to graphite (B72142) for AMS analysis.[16]

-

The AMS instrument measures the ratio of ¹⁴C to total carbon, allowing for the precise quantification of the number of carboplatin molecules bound to the DNA.[17][18]

-

Visualizing the Mechanisms

Carboplatin Hydrolysis and Activation Pathway

Caption: The hydrolysis and activation pathway of carboplatin in an aqueous environment.

Experimental Workflow for Carboplatin Stability Analysis using HPLC

Caption: A typical experimental workflow for analyzing carboplatin stability using HPLC.

Conclusion

The clinical success of carboplatin is a direct result of its chemical properties, particularly the stability of the CBDCA ligand, which allows for reduced systemic toxicity compared to cisplatin. The slow, multi-step hydrolysis process is the critical activation mechanism that ultimately leads to the formation of cytotoxic DNA adducts within cancer cells. A thorough understanding of the kinetics and the factors influencing this activation pathway is paramount for optimizing therapeutic strategies, developing novel platinum-based drugs, and predicting patient response. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in the ongoing effort to enhance the efficacy of platinum-based cancer chemotherapy.

References

- 1. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. On the hydrolysis mechanism of the second-generation anticancer drug carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. surface.syr.edu [surface.syr.edu]

- 7. researchgate.net [researchgate.net]

- 8. docta.ucm.es [docta.ucm.es]

- 9. Stability of carboplatin infusion solutions used in desensitization protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. akjournals.com [akjournals.com]

- 12. 5PSQ-061 Stability of carboplatin infusion solutions used in desensitisation protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. digital.library.unt.edu [digital.library.unt.edu]

- 15. osti.gov [osti.gov]

- 16. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. osti.gov [osti.gov]

- 18. Detection of Adriamycin–DNA adducts by accelerator mass spectrometry at clinically relevant Adriamycin concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Labyrinth of Carboplatin Resistance: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Carboplatin (B1684641), a cornerstone of chemotherapy for various malignancies, particularly ovarian cancer, is facing a growing challenge: the emergence of drug resistance. This phenomenon, where cancer cells that were once susceptible to the cytotoxic effects of carboplatin develop mechanisms to survive and proliferate, represents a major hurdle in cancer treatment. Understanding the intricate molecular mechanisms that underpin the early stages of carboplatin resistance is paramount for the development of novel therapeutic strategies to overcome this clinical obstacle. This in-depth technical guide synthesizes current early-stage research, providing a comprehensive overview of the core mechanisms, experimental methodologies, and key signaling pathways involved in carboplatin resistance.

Core Mechanisms of Carboplatin Resistance

The development of resistance to carboplatin is a multifactorial process, often involving a combination of alterations in cellular pathways that ultimately reduce the drug's efficacy. Early-stage research has identified several key mechanisms that contribute to this resistance.

Reduced Intracellular Drug Accumulation

A primary mechanism of resistance involves limiting the amount of carboplatin that reaches its intracellular target: DNA. This is achieved through two main strategies: decreased drug influx and increased drug efflux.

-

Decreased Influx: The copper transporter 1 (CTR1) is a key protein responsible for the uptake of carboplatin into cells. Downregulation of CTR1 expression has been observed in carboplatin-resistant cell lines, leading to lower intracellular drug concentrations.[1][2]

-

Increased Efflux: ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively pump xenobiotics, including chemotherapeutic agents, out of the cell. Overexpression of transporters such as multidrug resistance-associated protein 2 (MRP2), MRP4, ATP7A, and ATP7B has been linked to carboplatin resistance by actively removing the drug from the cell.[1][2] P-glycoprotein (P-gp), encoded by the MDR1 gene, is another well-known efflux pump implicated in multidrug resistance.[3][4]

Enhanced DNA Damage Repair

Carboplatin exerts its cytotoxic effect by forming adducts with DNA, leading to DNA damage and subsequent apoptosis. Cancer cells can develop resistance by upregulating their DNA damage repair (DDR) machinery, effectively repairing the carboplatin-induced lesions.[5][6][7][8][9][10] Several DNA repair pathways are implicated:

-

Nucleotide Excision Repair (NER): This pathway is crucial for removing bulky DNA adducts, including those formed by carboplatin.[7][10] The excision repair cross-complementation group 1 (ERCC1) protein is a key component of the NER pathway, and its overexpression is associated with carboplatin resistance.

-

Mismatch Repair (MMR): The MMR system recognizes and repairs base mismatches and small insertions/deletions in DNA. Loss of MMR function can paradoxically lead to tolerance of DNA damage and resistance to platinum agents.[7][10] Key proteins in this pathway include MLH1 and MSH2.

-

Homologous Recombination (HR): This pathway is essential for the error-free repair of double-strand breaks. Genes such as BRCA1 and BRCA2, which are central to HR, play a complex role. While mutations in these genes can initially confer sensitivity to platinum agents, secondary mutations that restore their function can lead to acquired resistance.[2]

Evasion of Apoptosis

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells successfully targeted by chemotherapy. Resistant cells often have a dysregulated apoptotic signaling pathway, allowing them to survive despite DNA damage. This can involve the upregulation of anti-apoptotic proteins, such as those from the B-cell lymphoma 2 (Bcl-2) family (e.g., Bcl-2, Bcl-xL), and the downregulation of pro-apoptotic proteins (e.g., Bax, Bak).[1][2] The X-linked inhibitor of apoptosis protein (XIAP) and survivin are other key proteins that can block apoptosis and contribute to resistance.[2]

Epigenetic Alterations

Epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself, are increasingly recognized as a significant driver of carboplatin resistance.[11][12][13][14] These changes can lead to the silencing of tumor suppressor genes or the activation of genes that promote resistance. Key epigenetic mechanisms include:

-

DNA Methylation: Hypermethylation of promoter regions can lead to the silencing of genes involved in drug sensitivity, such as those in the DNA repair and apoptotic pathways.[11][15] Conversely, hypomethylation can activate oncogenes that contribute to resistance. Promisingly, treatment with demethylating agents like decitabine (B1684300) has been shown to re-sensitize some platinum-resistant tumors to carboplatin.[11]

-

Histone Modifications: Alterations in histone acetylation and methylation can change chromatin structure, affecting the accessibility of genes to the transcriptional machinery and thereby influencing the expression of resistance-related genes.[11]

-

MicroRNAs (miRNAs): These small non-coding RNAs can regulate the expression of multiple genes. Dysregulation of specific miRNAs has been linked to carboplatin resistance by modulating the expression of genes involved in the key resistance pathways described above.[11]

The Influence of the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix (ECM). The TME can play a crucial role in promoting carboplatin resistance through various mechanisms.[1][5]

-

Cancer-Associated Fibroblasts (CAFs): These cells can secrete growth factors and cytokines that promote the survival and proliferation of cancer cells in the presence of carboplatin.

-

Tumor-Associated Macrophages (TAMs): TAMs can contribute to resistance by promoting inflammation, angiogenesis, and tissue remodeling.[5][6] They can also induce the expression of multidrug resistance genes in cancer cells.[5]

-